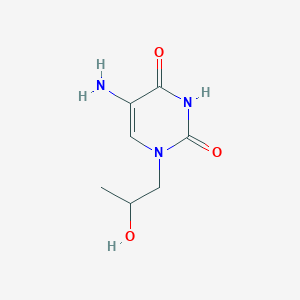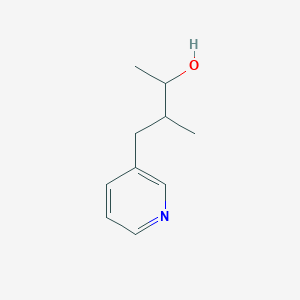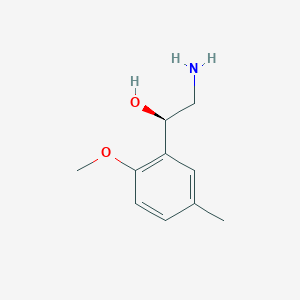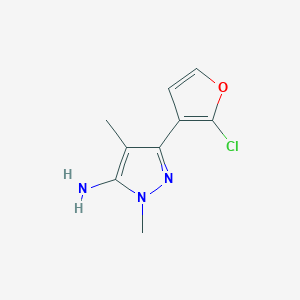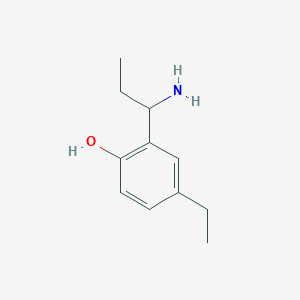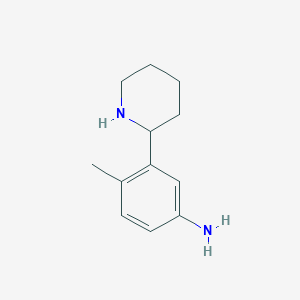
4-Methyl-3-(piperidin-2-YL)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-(piperidin-2-YL)aniline is a compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. Piperidine derivatives are significant in the field of medicinal chemistry due to their presence in various pharmaceuticals and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach involves the use of ammonium acetate in multicomponent reactions to prepare various substituted piperidines .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve continuous flow reactions, which provide high yields and scalability. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup can produce enantioenriched piperidines efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(piperidin-2-YL)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation with palladium or rhodium catalysts.
Substitution: Nucleophilic substitution reactions are common, where the aniline group can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation with palladium or rhodium catalysts.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro compounds, while reduction can yield amines.
Scientific Research Applications
4-Methyl-3-(piperidin-2-YL)aniline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Methyl-3-(piperidin-2-YL)aniline involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to inhibit enzymes like dihydrofolate reductase, which is crucial for DNA synthesis . This inhibition can lead to antiproliferative effects, making the compound a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anticancer properties.
Evodiamine: Another piperidine alkaloid with antiproliferative effects.
Matrine: Exhibits similar biological activities, including anticancer and anti-inflammatory effects.
Uniqueness
4-Methyl-3-(piperidin-2-YL)aniline is unique due to its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties. The presence of the methyl group and the aniline moiety can enhance its interaction with biological targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
4-methyl-3-piperidin-2-ylaniline |
InChI |
InChI=1S/C12H18N2/c1-9-5-6-10(13)8-11(9)12-4-2-3-7-14-12/h5-6,8,12,14H,2-4,7,13H2,1H3 |
InChI Key |
XKEPKWYEFKBNJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2CCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


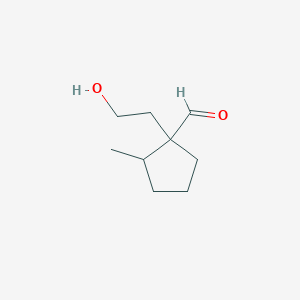
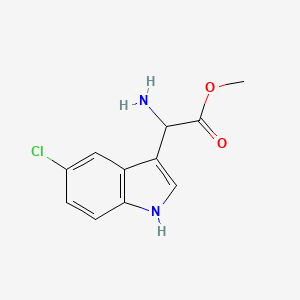
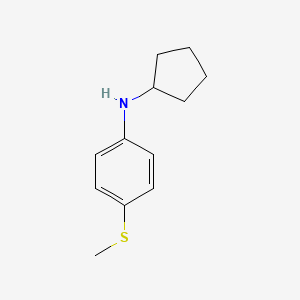
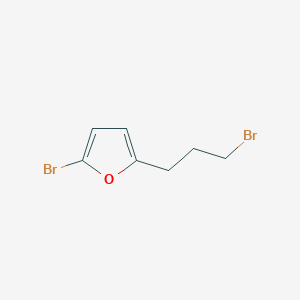


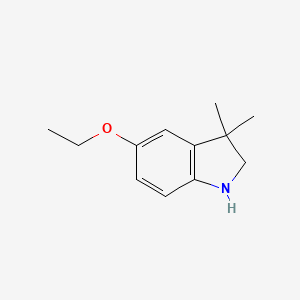
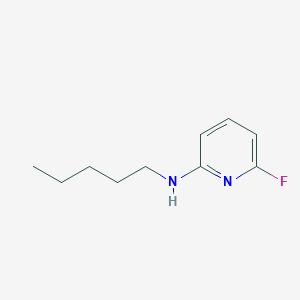
![2-{[(3,4-Dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B13289963.png)
